molecular formula C33H23N5O2 B12639766 (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B12639766
M. Wt: 521.6 g/mol
InChI Key: NBXRCBVSVSKFBD-XIEYBQDHSA-N
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Description

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a quinazolinone core linked to a pyrazole moiety through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the formation of the pyrazole ring. The final step involves the coupling of these two moieties through a propenenitrile bridge under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reag

Properties

Molecular Formula

C33H23N5O2

Molecular Weight

521.6 g/mol

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C33H23N5O2/c34-20-25(32-35-30-17-8-7-16-29(30)33(39)36-32)18-26-21-38(27-13-5-2-6-14-27)37-31(26)24-12-9-15-28(19-24)40-22-23-10-3-1-4-11-23/h1-19,21H,22H2,(H,35,36,39)/b25-18+

InChI Key

NBXRCBVSVSKFBD-XIEYBQDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5C(=O)N4)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5C(=O)N4)C6=CC=CC=C6

Origin of Product

United States

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